While the provided papers don't directly synthesize (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol, they illustrate synthetic routes for analogous compounds. These methodologies often involve multi-step procedures starting with simpler building blocks. For example, the synthesis of BI 894416, a potent Spleen Tyrosine Kinase (SYK) inhibitor, utilizes a pyrazolo[3,4-d]pyridine core and involves the use of [14C]-labeled intermediates. [] This suggests the feasibility of synthesizing the target compound using similar strategies with appropriate modifications.
For instance, in the crystal structure of 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-ium chloride, the tetrahydropyridinium ring adopts a half-chair conformation. [] Understanding the conformational preferences of this core structure and its derivatives can provide valuable insights into their binding affinities and interactions with biological targets.
Nucleophilic Substitution: The presence of halogens or other leaving groups allows for substitution reactions with various nucleophiles like amines or alcohols, enabling the introduction of diverse functionalities. []
Metal-catalyzed Coupling Reactions: The use of transition metal catalysts like palladium can facilitate coupling reactions with aryl halides or triflates, providing access to more complex and diverse structures. []
SYK Inhibition: Compounds like BI 894416 and BI 1342561 exhibit potent and selective inhibition of SYK, a tyrosine kinase involved in immune signaling pathways. [] This suggests the potential for similar activity with the target compound.
TLR7/8 Antagonism: MHV370, containing a related pyrazolo[4,3-c]pyridine core, acts as a TLR7/8 antagonist, suppressing the inflammatory responses mediated by these toll-like receptors. []
GABAA Receptor Modulation: Studies on various ligands demonstrate the ability of certain compounds to modulate GABAA receptor activity, influencing neuronal excitability and potentially impacting conditions like anxiety and epilepsy. [, ]
Treatment of Autoimmune Diseases: By targeting key immune signaling pathways like those involving SYK or TLR7/8, derivatives of this scaffold hold promise for developing therapies for diseases like rheumatoid arthritis, lupus, and Sjögren's syndrome. [, ]
Anti-inflammatory Agents: The ability to modulate inflammatory responses through mechanisms like TLR7/8 antagonism suggests potential applications in treating inflammatory conditions like asthma and inflammatory bowel disease. []
Neurological Disorders: Modulation of GABAA receptors suggests potential applications in addressing conditions like anxiety, epilepsy, and sleep disorders. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8